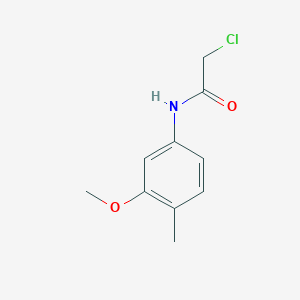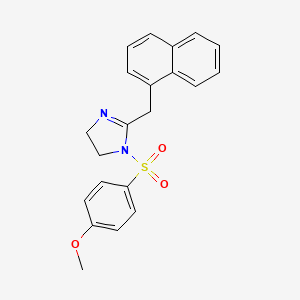
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide, also known as CMMA, is a chemical compound that has garnered significant interest in scientific research due to its potential biological and medicinal applications. CMMA is a member of the acetamide class of compounds and is characterized by its chloro and methoxy functional groups, which give it unique chemical properties.
Scientific Research Applications
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce DNA damage and inhibit DNA repair, which may contribute to its anticancer activity. 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide has also been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. However, one limitation of using 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. One area of interest is in the development of new anticancer drugs based on the structure of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Another area of research is in the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide and its potential therapeutic applications.
In conclusion, 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide is a promising chemical compound with potential biological and medicinal applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide in the development of new drugs and antibiotics.
Synthesis Methods
The synthesis of 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide involves the reaction of 3-methoxy-4-methylphenol with thionyl chloride to form 3-methoxy-4-methylphenyl chloroformate. This intermediate is then reacted with acetamide to form 2-chloro-N-(3-methoxy-4-methylphenyl)acetamide. The reaction yields a white crystalline solid, which can be purified through recrystallization.
properties
IUPAC Name |
2-chloro-N-(3-methoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-3-4-8(5-9(7)14-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWPZZUBPYVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)



![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)